1-butyl-2-methyl-1H-indol-5-ol
Overview
Description
1-Butyl-2-methyl-1H-indol-5-ol is an organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals. This compound features a butyl group at the first position, a methyl group at the second position, and a hydroxyl group at the fifth position of the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-butyl-2-methyl-1H-indol-5-ol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically starts with phenylhydrazine and an aldehyde or ketone. The reaction proceeds under acidic conditions to form the indole core. For this compound, specific alkylation steps are required to introduce the butyl and methyl groups at the desired positions. Industrial production methods often involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
1-Butyl-2-methyl-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fifth position can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated indole derivative.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the positions ortho and para to the nitrogen atom. Common reagents for these reactions include halogens, sulfonyl chlorides, and nitro compounds.
Major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications.
Scientific Research Applications
1-Butyl-2-methyl-1H-indol-5-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives, which are valuable in medicinal chemistry and material science.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Indole derivatives, including this compound, have shown potential in developing new therapeutic agents for treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-butyl-2-methyl-1H-indol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of specific enzymes, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
1-Butyl-2-methyl-1H-indol-5-ol can be compared with other indole derivatives, such as:
1-Butyl-2-methyl-1H-indole: Lacks the hydroxyl group at the fifth position, resulting in different chemical reactivity and biological activity.
2-Methyl-1H-indol-5-ol: Lacks the butyl group, which affects its solubility and interaction with biological targets.
1-Butyl-1H-indol-5-ol: Lacks the methyl group, leading to variations in its chemical and biological properties.
Properties
IUPAC Name |
1-butyl-2-methylindol-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-3-4-7-14-10(2)8-11-9-12(15)5-6-13(11)14/h5-6,8-9,15H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVOBRZOFDSPPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC2=C1C=CC(=C2)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901306723 | |
Record name | 1-Butyl-2-methyl-1H-indol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901306723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25888-07-7 | |
Record name | 1-Butyl-2-methyl-1H-indol-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25888-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butyl-2-methyl-1H-indol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901306723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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